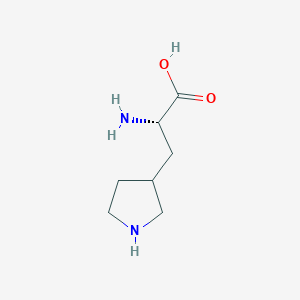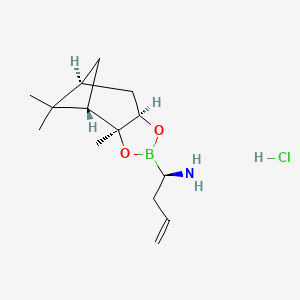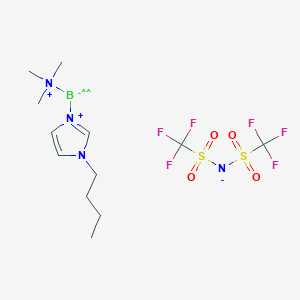
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID is a complex organic compound that features both sulfonyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID typically involves multiple steps, starting with the sulfonation of 3-aminobenzene. The process includes:
Sulfonation: 3-aminobenzene is treated with sulfuric acid to introduce the sulfonyl group.
Amination: The sulfonated product is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
Metanilic acid: 3-Aminobenzene-1-sulfonic acid, an isomer with similar sulfonyl and amino groups but lacking the hydroxyl group.
Sulfanilic acid: 4-Aminobenzenesulfonic acid, another isomer with the amino and sulfonyl groups in different positions.
Uniqueness
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity compared to its isomers .
Properties
CAS No. |
6201-85-0 |
|---|---|
Molecular Formula |
C13H12N2O8S2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[(3-aminophenyl)sulfonylamino]-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C13H12N2O8S2/c14-7-2-1-3-8(4-7)24(19,20)15-11-6-9(25(21,22)23)5-10(12(11)16)13(17)18/h1-6,15-16H,14H2,(H,17,18)(H,21,22,23) |
InChI Key |
LEBFJJSIINAEON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















